molecular formula C7H13N3 B2574806 1-(2-methylpropyl)-1H-imidazol-2-amine CAS No. 1184017-89-7; 1416348-83-8

1-(2-methylpropyl)-1H-imidazol-2-amine

Cat. No.: B2574806
CAS No.: 1184017-89-7; 1416348-83-8
M. Wt: 139.202
InChI Key: SMWNYFLOMAYKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)-1H-imidazol-2-amine (CAS: 2034154-76-0) is a substituted imidazole derivative characterized by a 2-methylpropyl (isobutyl) group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol. The structural flexibility of the imidazole core allows for diverse substitutions, enabling modulation of electronic, steric, and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)imidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)5-10-4-3-9-7(10)8/h3-4,6H,5H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWNYFLOMAYKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(2-methylpropyl)-1H-imidazol-2-amine and related imidazole derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(2-Methylpropyl)-1H-imidazol-2-amine 2-Methylpropyl (isobutyl) C₇H₁₃N₃ 139.20 Discontinued; hydrophobic substituent
1-(Cyclopropylmethyl)-1H-imidazol-2-amine Cyclopropylmethyl C₇H₁₁N₃ 137.18 Smaller substituent; higher ring strain
1-(2-Fluorobenzyl)-1H-imidazol-2-amine 2-Fluorobenzyl C₁₀H₁₀FN₃ 191.20 Electron-withdrawing fluorine; aromatic
1-(2-Bromobenzyl)-1H-imidazol-2-amine 2-Bromobenzyl C₁₀H₁₀BrN₃ 252.11 Heavy atom; potential halogen bonding
4,5-Dihydro-1-propyl-1H-imidazol-2-amine Propyl; saturated ring C₆H₁₃N₃ 127.19 Reduced aromaticity; increased flexibility
1-Propyl-1H-benzimidazol-2-amine Propyl; fused benzene ring C₁₀H₁₃N₃ 175.23 Extended π-system; enhanced rigidity

Key Observations:

  • Hydrophobicity vs. Polarity : The 2-methylpropyl group in the target compound confers hydrophobicity, whereas fluorinated or brominated benzyl derivatives (e.g., ) introduce polar interactions.
  • Steric Effects : Cyclopropylmethyl substituents () introduce steric hindrance and ring strain, which may impact receptor binding.
Antiplatelet Activity
  • 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives (e.g., compound 4a and 4p) demonstrated IC₅₀ values comparable to acetylsalicylic acid (aspirin) in collagen-induced platelet aggregation assays . This highlights the importance of aryl substitutions in modulating antiplatelet efficacy.
TNF-α Inhibitory Activity
  • In a study of pyrazole and imidazole derivatives, replacing the 4-methyl group on the p-tolyl moiety with bulkier substituents (e.g., 4-chloro, 4-bromo) led to reduced TNF-α inhibitory activity . This underscores the sensitivity of biological activity to electronic and steric modifications.
Impact of Halogenation
  • Brominated () and fluorinated () analogs exhibit distinct electronic profiles. Fluorine’s electronegativity may enhance hydrogen bonding, while bromine’s polarizability could facilitate halogen bonding in target interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.